3-(1-(Dimethylamino)ethyl)phenol hydrochloride chemical properties
3-(1-(Dimethylamino)ethyl)phenol hydrochloride chemical properties
An In-Depth Technical Guide to the Chemical Properties of 3-(1-(Dimethylamino)ethyl)phenol Hydrochloride
Introduction: A Linchpin Intermediate in Neuropharmacology
3-(1-(Dimethylamino)ethyl)phenol hydrochloride is an organic compound of significant interest within the pharmaceutical sciences.[1][2] While it possesses intrinsic biological activity, its primary role is that of a critical precursor and key intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs).[1] Most notably, the (S)-enantiomer of its free base is the direct precursor to Rivastigmine, a carbamate acetylcholinesterase inhibitor used for the symptomatic treatment of mild to moderate dementia in Alzheimer's and Parkinson's diseases.[1][3]
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the core chemical properties, synthesis, and analytical characterization of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride. The narrative emphasizes the causal reasoning behind methodological choices, ensuring a blend of theoretical knowledge and practical, field-proven insight.
Core Physicochemical & Structural Properties
The molecule features a phenol ring substituted at the meta-position with a dimethylaminoethyl group.[1] This bifunctional nature—a weakly acidic phenol and a basic tertiary amine—governs its reactivity and handling properties.[2] The hydrochloride salt form enhances its stability and modifies its solubility profile compared to the free base.
Structural Representation
Below is the 2D chemical structure of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride.
Caption: Workflow for the synthesis of 3-(1-(Dimethylamino)ethyl)phenol HCl.
Detailed Experimental Protocol
This protocol is adapted from methodologies described in patent literature (e.g., CN104987294A) and represents a viable laboratory-scale synthesis. [4] Part A: Synthesis of 3-[1-(Methylamino)ethyl]phenol Intermediate
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Reaction Setup: In a suitable reaction flask, charge 3'-hydroxyacetophenone (1.0 eq), N-methylformamide (approx. 5-6 volumes), and 85% formic acid (2.0 eq).
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Heating: Heat the mixture to 105-110°C and maintain for 8-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
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Solvent Removal: After completion, cool the mixture to approximately 70°C and remove the solvent under reduced pressure.
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Hydrolysis: Add 50% sodium hydroxide (NaOH) solution to the residue and reflux for 2 hours to hydrolyze the formamide intermediate.
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Isolation: Cool the reaction to room temperature and carefully adjust the pH to 8-9 using hydrochloric acid (HCl). Cool the solution to 0°C to induce crystallization of the intermediate product.
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Purification: Filter the resulting solid, wash with cold water, and dry under vacuum to yield 3-[1-(methylamino)ethyl]phenol.
Part B: Methylation to 3-(1-(Dimethylamino)ethyl)phenol
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Reaction Setup: Charge the intermediate from Part A (1.0 eq), formic acid (approx. 4 volumes), and formaldehyde solution (35-40%, approx. 2.0 eq) into a reaction flask.
-
Heating: Heat the mixture to 100-120°C and reflux for 8-12 hours, again monitoring for completion.
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Work-up: Cool the reaction and remove the excess formic acid under reduced pressure. The remaining residue is the free base of the target compound.
Part C: Hydrochloride Salt Formation
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Dissolution: Dissolve the crude free base from Part B in a suitable anhydrous solvent, such as isopropanol or diethyl ether.
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Precipitation: While stirring, slowly add a solution of hydrogen chloride in the chosen solvent until precipitation is complete. The choice of an anhydrous solvent is critical to prevent water incorporation into the final salt.
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Isolation: Filter the precipitated solid, wash with a small amount of the anhydrous solvent, and dry under vacuum at a moderate temperature (e.g., 40°C) to yield the final 3-(1-(Dimethylamino)ethyl)phenol hydrochloride.
Analytical Characterization and Quality Control
Ensuring the identity, purity, and quality of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride is paramount, especially for its use as a pharmaceutical intermediate. A multi-technique approach is required for comprehensive characterization, guided by principles outlined in international standards such as ISO/IEC 17025 for laboratory competence. [5][6]
Analytical Workflow Overview
Caption: Orthogonal workflow for analytical characterization.
Protocol: Purity Determination by RP-HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical intermediates. [1]A reverse-phase (RP) method is ideal for this moderately polar compound.
Rationale for Method Parameters:
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Column: A C18 column is chosen for its versatility and effective retention of aromatic compounds.
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Mobile Phase: A gradient of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (acetonitrile or methanol) allows for the effective separation of the main peak from potential impurities with different polarities. [7][8]The buffer is critical for maintaining a consistent pH, which ensures reproducible retention times for the ionizable amine and phenol groups.
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Detection: UV detection is suitable due to the presence of the chromophoric phenol ring. [1]Monitoring at a wavelength around 270-280 nm is typical for phenols.
Step-by-Step HPLC Method:
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System: A validated HPLC system with a UV or Photodiode Array (PDA) detector.
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Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
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Mobile Phase A: Prepare a buffer solution (e.g., 20 mM potassium phosphate), adjust pH to 3.0 with phosphoric acid, and filter.
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Mobile Phase B: Acetonitrile or Methanol (HPLC grade).
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Gradient Elution:
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0-5 min: 95% A, 5% B
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5-20 min: Linear gradient to 40% A, 60% B
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20-25 min: Hold at 40% A, 60% B
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25-30 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.
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Detection Wavelength: 275 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition (95:5 A:B) to a concentration of approximately 0.5 mg/mL.
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Analysis: Inject the sample and integrate the resulting chromatogram. Purity is typically reported as area percent of the main peak relative to the total peak area. Impurity profiling should be performed against certified reference standards according to ICH guidelines. [1]
Application in Drug Development: The Rivastigmine Pathway
The paramount application of (S)-3-(1-(Dimethylamino)ethyl)phenol is its role as the final intermediate in the synthesis of Rivastigmine. [1]This step involves the carbamoylation of the phenolic hydroxyl group.
Mechanism of Action of Rivastigmine
Rivastigmine functions as a "pseudo-irreversible" inhibitor of two key enzymes in the cholinergic system: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). [9][10][11]In neurodegenerative diseases like Alzheimer's, there is a deficit of the neurotransmitter acetylcholine (ACh), which is crucial for cognitive functions. [9][12]By inhibiting AChE and BuChE, Rivastigmine slows the breakdown of ACh in the synaptic cleft, thereby increasing its concentration and duration of action, which can lead to symptomatic improvement in cognitive function. [9][11]
From Intermediate to API: A Mechanistic Overview
The following diagram outlines the conversion of the intermediate to the final drug product and illustrates the drug's subsequent mechanism of action.
Caption: Synthesis of Rivastigmine and its inhibitory mechanism of action.
References
-
PubChem. 3-(1-(Dimethylamino)ethyl)phenol hydrochloride | C10H16ClNO | CID 3029882. [Link]
-
Chemsrc. 3-[(1S)-1-(Dimethylamino)ethyl]phenol | CAS#:139306-10-8. [Link]
-
PubChem. Nap-226-90 | C10H15NO | CID 445892. [Link]
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StatPearls [Internet]. Rivastigmine. NCBI Bookshelf. [Link]
- Google Patents. WO2004037771A1 - A method of production of (-)-(s)-3-[1-(dimethylamino)
- Google Patents. CN101270058B - Process for preparing 3-(1-dimethylamino- ethyl)phynol.
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Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
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ANAB Blog. Reference Material (RM) vs Certified Reference Material (CRM). [Link]
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SIELC Technologies. Separation of 3-Diethylaminophenol on Newcrom R1 HPLC column. [Link]
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Patsnap Synapse. What is the mechanism of Rivastigmine Tartrate? [Link]
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Wikipedia. Rivastigmine. [Link]
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Polinski, R. J. (1998). Rivastigmine in the treatment of patients with Alzheimer's disease. Clinical Therapeutics, 20(4), 634-647. [Link]
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Mayo Clinic. Rivastigmine (oral route). [Link]
- Google Patents. CN104987294A - Method for preparing 3-[1-(dimethylamino)ethyl]phenol.
-
UKAS. Spotlight on accreditation standards: ISO/IEC 17025 for laboratory testing/calibration. [Link]
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BEPLS. Analytical Method Development and Validation of Stability Indicating RP-HPLC Method for Assay of Phenylephrine Hydrochloride Injection. [Link]
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Pharmaffiliates. CAS No : 5441-61-2 | Product Name : 3-(1-(Dimethylamino)ethyl)phenol Hydrochloride. [Link]
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MySkinRecipes. (R)-3-(1-(Dimethylamino)ethyl)phenol. [Link]
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